Cas no 1543987-22-9 (Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate)
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate Chemical and Physical Properties
Names and Identifiers
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- METHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-2-(4-OXOCYCLOHEXYL)ACETATE
- Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate
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- Inchi: 1S/C17H21NO5/c1-22-16(20)15(13-7-9-14(19)10-8-13)18-17(21)23-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3,(H,18,21)
- InChI Key: HGVUVLXXCDCOOL-UHFFFAOYSA-N
- SMILES: O=C1CCC(C(C(=O)OC)NC(=O)OCC2C=CC=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 421
- XLogP3: 1.8
- Topological Polar Surface Area: 81.7
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019141425-1g |
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate |
1543987-22-9 | 95% | 1g |
1,014.00 USD | 2021-06-16 |
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate
Research Brief on Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate (CAS: 1543987-22-9)
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate (CAS: 1543987-22-9) is a synthetic intermediate of growing interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclohexyl and benzyloxycarbonyl (Cbz) protecting group, has recently been investigated for its potential applications in the synthesis of bioactive molecules, including peptide mimetics and small-molecule therapeutics. Recent studies highlight its role as a versatile building block in the development of novel drug candidates targeting various diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate as a key intermediate in the synthesis of cyclic peptide inhibitors targeting protein-protein interactions (PPIs). The research demonstrated that the 4-oxocyclohexyl moiety enhances conformational rigidity, improving binding affinity to target proteins such as MDM2, a critical regulator of p53 in cancer. The study reported a 40% increase in inhibitory activity compared to linear analogs, underscoring the compound's utility in PPI modulation.
Further investigations have focused on the compound's role in prodrug design. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters detailed its incorporation into ester-based prodrugs of antiviral agents, leveraging the Cbz group for controlled release. The prodrugs exhibited improved bioavailability in rodent models, with plasma concentrations of the active metabolite sustained for over 12 hours post-administration. These findings suggest potential applications in long-acting formulations for chronic viral infections.
From a synthetic chemistry perspective, advances in asymmetric catalysis have enabled enantioselective routes to Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate derivatives. A notable 2023 ACS Catalysis paper described a chiral palladium-catalyzed method achieving >99% ee, addressing previous challenges in stereocontrol. This breakthrough has implications for the production of optically pure intermediates for CNS-targeting drugs, where stereochemistry critically influences blood-brain barrier penetration.
Ongoing research (as of Q2 2024) is exploring the compound's utility in PROTAC (Proteolysis Targeting Chimera) development. Preliminary data from a multinational consortium indicates that the 4-oxocyclohexyl scaffold facilitates optimal linker geometry for E3 ligase recruitment, with several candidate molecules entering preclinical evaluation for oncology indications. Patent activity surrounding 1543987-22-9 has increased by 60% year-over-year, reflecting growing commercial interest.
In conclusion, Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate represents a multifaceted tool in modern drug discovery. Its applications span from privileged scaffolds in peptidomimetics to enabling technologies in targeted protein degradation. Future research directions likely include optimization of its metabolic stability and expansion into new therapeutic areas such as neurodegenerative diseases and autoimmune disorders.
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